dimethyl 5-(3-chlorophenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate
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Overview
Description
Dimethyl 5-(3-chlorophenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate is a synthetic organic compound that belongs to the pyrrolizine family. This compound is characterized by its complex structure, which includes a pyrrolizine core substituted with a 3-chlorophenyl group and two ester groups. It is of interest in various fields of research due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dimethyl 5-(3-chlorophenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolizine core through a cyclization reaction. This can be achieved by reacting an appropriate diene with a nitrile or an imine under acidic or basic conditions. The 3-chlorophenyl group is introduced via a Friedel-Crafts acylation reaction, where the pyrrolizine core reacts with 3-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The final step involves esterification, where the carboxylic acid groups are converted to dimethyl esters using methanol and a strong acid like sulfuric acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolizine ring, leading to the formation of pyrrolizine N-oxides.
Reduction: Reduction reactions can target the ester groups, converting them into alcohols or aldehydes.
Substitution: The 3-chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Pyrrolizine N-oxides.
Reduction: Corresponding alcohols or aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Dimethyl 5-(3-chlorophenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Industry: It can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of dimethyl 5-(3-chlorophenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact pathways and targets can vary depending on the specific biological context.
Comparison with Similar Compounds
Dimethyl 5-(4-chlorophenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate: Similar structure but with a 4-chlorophenyl group.
Dimethyl 5-(3-bromophenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate: Similar structure but with a bromine atom instead of chlorine.
Dimethyl 5-(3-methylphenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate: Similar structure but with a methyl group instead of chlorine.
Uniqueness: Dimethyl 5-(3-chlorophenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate is unique due to the presence of the 3-chlorophenyl group, which can influence its reactivity and biological activity. The position and nature of the substituent on the phenyl ring can significantly affect the compound’s properties, making it distinct from its analogs.
Properties
IUPAC Name |
dimethyl 3-(3-chlorophenyl)-6,7-dihydro-5H-pyrrolizine-1,2-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO4/c1-22-16(20)13-12-7-4-8-19(12)15(14(13)17(21)23-2)10-5-3-6-11(18)9-10/h3,5-6,9H,4,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCRUAZABHTZIND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2CCCN2C(=C1C(=O)OC)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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